(Rp)-cyclic guanosine monophosphate is a phosphorothioate analogue of cyclic guanosine monophosphate, a crucial signaling molecule in various biological processes. This compound is primarily recognized for its role in inhibiting protein kinase G, an important enzyme in the cyclic guanosine monophosphate signaling pathway. (Rp)-cyclic guanosine monophosphate is classified under cyclic nucleotide analogues, specifically as a phosphorothioate derivative, which enhances its stability and bioavailability compared to its natural counterpart.
(Rp)-cyclic guanosine monophosphate is synthesized from guanosine triphosphate through enzymatic or chemical methods that introduce a sulfur atom into the cyclic phosphate structure. This modification alters its interaction with biological targets and enhances resistance to hydrolysis by phosphodiesterases, enzymes that typically degrade cyclic nucleotides. The classification of (Rp)-cyclic guanosine monophosphate falls under cyclic nucleotide analogues, specifically as a phosphorothioate analogue due to the presence of sulfur in the phosphate group.
The synthesis of (Rp)-cyclic guanosine monophosphate can be achieved through several methodologies, including:
The molecular structure of (Rp)-cyclic guanosine monophosphate features a cyclic phosphate group with a sulfur atom replacing one of the oxygen atoms in the phosphate moiety. This structural modification is critical for its biological activity and stability. Key structural data includes:
(Rp)-cyclic guanosine monophosphate undergoes various chemical reactions that are pivotal for its functionality:
The mechanism of action for (Rp)-cyclic guanosine monophosphate primarily involves its inhibitory effect on protein kinase G. Upon binding to protein kinase G:
The physical and chemical properties of (Rp)-cyclic guanosine monophosphate are crucial for its application in research and therapeutic settings:
(Rp)-cyclic guanosine monophosphate has significant applications in scientific research and potential therapeutic uses:
Cyclic guanosine monophosphate (cGMP) serves as a pivotal second messenger in eukaryotic systems, transducing extracellular signals into physiological responses through its primary effector, cGMP-dependent protein kinase (PKG). Two PKG isoforms (type I and II) exist in mammals, with PKG I further subdivided into α and β variants exhibiting distinct subcellular localization and activation kinetics. These serine/threonine kinases regulate diverse processes including vascular smooth muscle relaxation, platelet aggregation inhibition, cardiac contractility modulation, neuronal plasticity, and memory consolidation [4] [2]. PKG activation occurs via cGMP binding to regulatory domains, inducing conformational changes that release autoinhibition and enable substrate phosphorylation. The physiological centrality of PKG signaling is evidenced by pathologies arising from its dysregulation—hypertension, erectile dysfunction, thrombosis, and cognitive impairment—making precise pharmacological manipulation of this pathway essential for basic research and therapeutic discovery [4] [10].
Phosphorothioate analogs represent a seminal advancement in nucleotide chemistry, characterized by sulfur-for-oxygen substitution at non-bridging phosphate positions. This modification confers two critical advantages: 1) Enhanced nuclease resistance due to reduced susceptibility to phosphodiesterase-mediated hydrolysis, extending compound half-life in biological matrices; and 2) Creation of chiral centers at phosphorus atoms, enabling isolation of stereospecific isomers with distinct biological activities [9] [5]. Unlike native nucleotides with rapidly hydrolyzable phosphodiester bonds, phosphorothioate-modified compounds like Rp-cGMPS maintain structural integrity during extended cellular experiments, providing sustained receptor interactions essential for mechanistic studies [1]. The development of these analogs addressed a longstanding challenge in cyclic nucleotide research—achieving temporal control over pathway modulation without confounding metabolic degradation.
The tetrahedral geometry of phosphorothioate bonds generates stereochemical isomers designated Rp (rectus phosphate) or Sp (sinister phosphate) based on absolute configuration. For cGMPS analogs, this chirality dictates divergent interactions with cyclic nucleotide-binding domains (CNBDs). Whereas Sp-cGMPS acts as a cGMP mimetic capable of PKG activation, Rp-cGMPS functions as a high-affinity competitive antagonist [3] [6]. The structural basis for this divergence lies in the equatorial positioning of sulfur in Rp-cGMPS, which sterically disrupts hydrogen-bonding networks essential for the "closed" active conformation of PKG’s CNB-B domain. This isomer-specific behavior mirrors observations in related systems—Rp-ATPαS poorly supports dynein motility while Sp-ATPαS functions as an effective substrate [7]. Consequently, Rp-cGMPS has emerged as an indispensable probe for dissecting PKG-specific signaling events within the broader cGMP interactome.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: